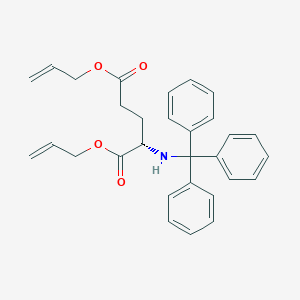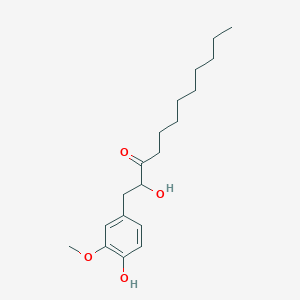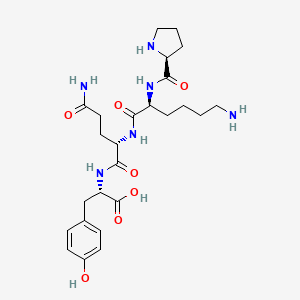
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is an organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom of the L-glutamate moiety and two prop-2-en-1-yl groups attached to the oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate typically involves the following steps:
Protection of the amino group: The amino group of L-glutamate is protected using a triphenylmethyl (trityl) group. This is achieved by reacting L-glutamate with triphenylmethyl chloride in the presence of a base such as pyridine.
Esterification: The carboxyl groups of the protected L-glutamate are esterified with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deprotection: The trityl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating glutamate receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotective effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate involves its interaction with molecular targets such as glutamate receptors. The compound can modulate receptor activity, influencing cellular signaling pathways. The triphenylmethyl group provides steric hindrance, affecting the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- Diprop-2-en-1-yl benzene-1,2-dicarboxylate
- Diprop-2-en-1-yl (2Z)-but-2-enedioate
- Diprop-2-en-1-yl phosphate
Uniqueness
Diprop-2-en-1-yl N-(triphenylmethyl)-L-glutamate is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack this bulky group, leading to different reactivity and biological activity.
特性
CAS番号 |
189135-48-6 |
|---|---|
分子式 |
C30H31NO4 |
分子量 |
469.6 g/mol |
IUPAC名 |
bis(prop-2-enyl) (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C30H31NO4/c1-3-22-34-28(32)21-20-27(29(33)35-23-4-2)31-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h3-19,27,31H,1-2,20-23H2/t27-/m0/s1 |
InChIキー |
LTJQKKVYQGUNCC-MHZLTWQESA-N |
異性体SMILES |
C=CCOC(=O)CC[C@@H](C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)

![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
